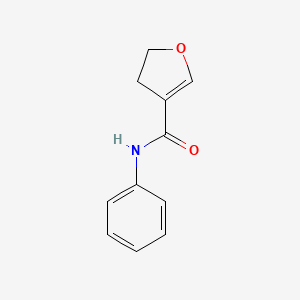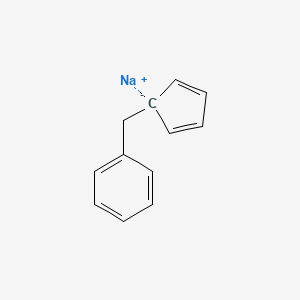![molecular formula C24H15Cl2NO B14492070 5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 64203-32-3](/img/structure/B14492070.png)
5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzopyrano-pyridine core structure, which is further substituted with two 4-chlorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds share a similar benzopyrano core structure but differ in the substitution pattern and the presence of a pyrimidine ring .
- Benzopyrano[2,3-d]pyrimidine Libraries : These compounds also have a benzopyrano core but are part of a larger library of structurally diverse molecules .
Uniqueness
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is unique due to its specific substitution pattern with two 4-chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
64203-32-3 |
|---|---|
分子式 |
C24H15Cl2NO |
分子量 |
404.3 g/mol |
IUPAC名 |
5,5-bis(4-chlorophenyl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C24H15Cl2NO/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)20-4-1-2-6-22(20)28-23-21(24)5-3-15-27-23/h1-15H |
InChIキー |
SDICJCXVUWFIER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
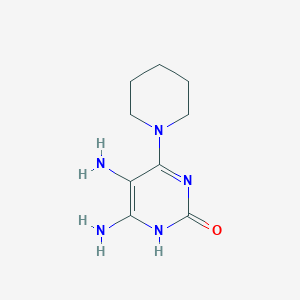
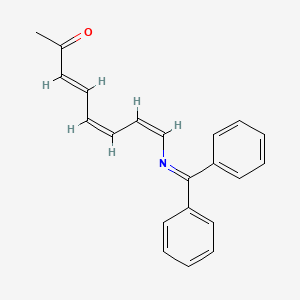
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
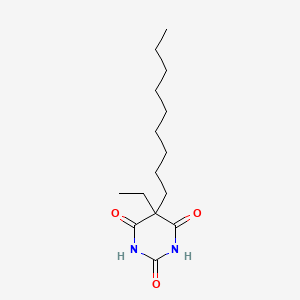

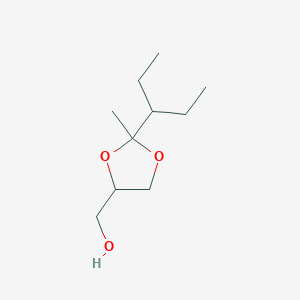


![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)

